![molecular formula C14H16N4O3S B2775019 2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-97-2](/img/structure/B2775019.png)
2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide, also known as ETB, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. It belongs to the class of thiadiazole compounds and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Antiviral Activity
Thiadiazole derivatives have garnered attention for their antiviral potential. Researchers have synthesized various indole-based compounds, including those containing the thiadiazole moiety. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising antiviral effects.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed significant activity.
Antioxidant Properties
Indole derivatives, including those with thiadiazole substitutions, exhibit antioxidant potential. For example:
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives demonstrated good scavenging activity in DPPH assays .
Other Pharmacological Activities
Indole derivatives have also been explored for their antitubercular, antidiabetic, and antimalarial properties. While direct evidence for this specific compound is lacking, it shares the indole scaffold, suggesting potential in these areas.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-9(4-2)12(19)15-14-17-16-13(22-14)10-6-5-7-11(8-10)18(20)21/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSBGEKHXZHGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
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